![molecular formula C20H18BrN3O4 B2872184 (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide CAS No. 380478-48-8](/img/structure/B2872184.png)
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide
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Description
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H18BrN3O4 and its molecular weight is 444.285. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Sensing Applications
One study describes the preparation and characterization of EDTA-modified glassy carbon electrodes for potential use in metal ion sensing, indicating the relevance of nitrophenyl derivatives in electrochemical sensor development. This process involved grafting nitrophenyl to the electrode surface and subsequently reducing the nitro group to an amine group for further modification with EDTA, showcasing the compound's utility in complexation with metal ions like Pb2+ for sensing applications (Üstündağ & Solak, 2009).
Synthesis of Novel Compounds
Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has led to the synthesis of several novel compounds. This reaction affords products such as methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related structures, showcasing the chemical's role in the synthesis of new pyridine products with potential pharmaceutical applications (O'callaghan et al., 1999).
Anticonvulsant Properties
A study focused on the structural and theoretical analysis of an anticonvulsant enaminone, revealing insights into the molecular conformation related to biological activity. This research suggests that derivatives of the compound could contribute to designing new anticonvulsant agents, emphasizing its significance in medicinal chemistry (Edafiogho et al., 2003).
Corrosion Inhibition
Another application involves the synthesis and characterization of N-phenyl-benzamides, including derivatives of the compound , for use as corrosion inhibitors on mild steel in acidic conditions. This study demonstrates the compound's potential in materials science, particularly in protecting metals against corrosion, highlighting its diverse applicability beyond pharmaceuticals (Mishra et al., 2018).
properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-13(2)12-28-17-6-3-14(4-7-17)9-15(11-22)20(25)23-19-8-5-16(24(26)27)10-18(19)21/h3-10,13H,12H2,1-2H3,(H,23,25)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKPTMSAVSDPJ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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